2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Overview
Description
“2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H13ClN2O . It has an average mass of 236.697 Da and a monoisotopic mass of 236.071640 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[4,3-b]pyridine core, which is a bicyclic system with a pyridine (six-membered aromatic ring containing one nitrogen atom) fused to a pyran (six-membered non-aromatic ring containing one oxygen atom). The molecule also contains a cyano group (-CN) and a chloro group (-Cl) attached to the pyrano[4,3-b]pyridine core .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 370.4±42.0 °C at 760 mmHg, and a flash point of 177.8±27.9 °C . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 46 Å2 .Scientific Research Applications
Anticancer Activity
A novel series of 2-aminopyranopyridine derivatives, synthesized using 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a key starting compound, showed significant anticancer activity. These derivatives exhibited more potent activity against various human carcinoma cell lines, including liver, breast, colorectal, and colorectal adenocarcinoma, compared to the reference drug, doxorubicin (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).
Optical and Junction Characteristics
The derivatives of pyrazolo[4,3-b]pyridine, including those with a core of this compound, were studied for their optical and junction characteristics. These compounds displayed significant properties relevant to heterojunctions and photosensors, making them potential candidates for application in optical electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Novel Heterocyclic Systems
In research exploring the formation of novel heterocyclic systems, derivatives of this compound were synthesized. These derivatives underwent intramolecular cyclization reactions, leading to the creation of new heterocyclic structures, demonstrating the compound's versatility in synthesizing novel organic frameworks (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Molecular and Crystal Structure
Studies on the molecular and crystal structure of derivatives of this compound have provided insights into their monoclinic polycrystalline nature. These findings are essential for understanding the material properties of these compounds and their potential applications in material science (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
Corrosion Inhibition
Pyrazolopyridine derivatives, including those based on this compound, have been explored as potential corrosion inhibitors for mild steel in acidic environments. These compounds showed effective corrosion inhibition properties, making them useful in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNTZJDWXSXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1250840-53-9 | |
Record name | 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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